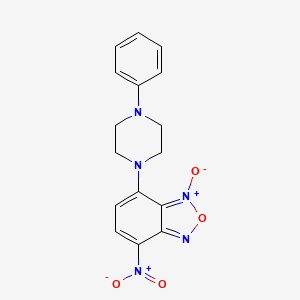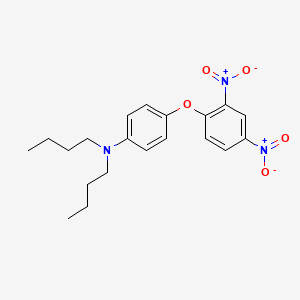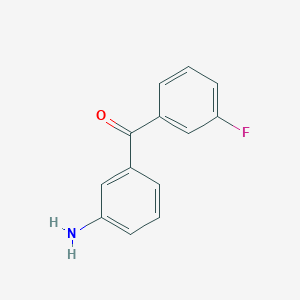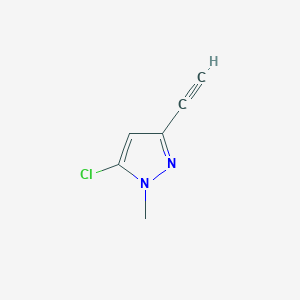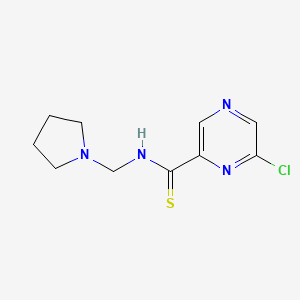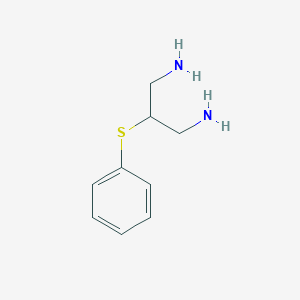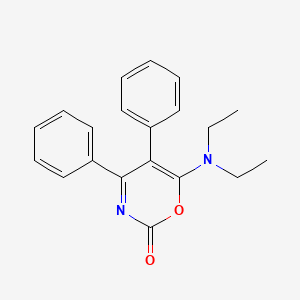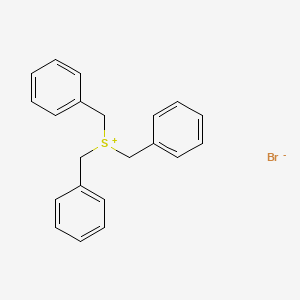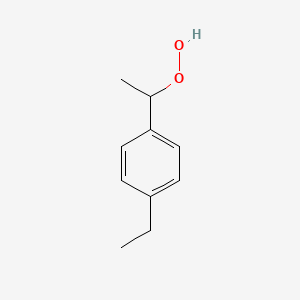![molecular formula C18H22N2O B14554768 2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine CAS No. 61822-12-6](/img/structure/B14554768.png)
2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine is an organic compound that features a carbazole moiety linked to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine typically involves the following steps:
Formation of the Carbazole Derivative: The starting material, 9H-carbazole, is subjected to a halogenation reaction to introduce a halogen atom at the 2-position.
Nucleophilic Substitution: The halogenated carbazole is then reacted with an appropriate nucleophile, such as an alkoxide, to form the 2-[(9H-carbazol-2-yl)oxy] intermediate.
Amine Introduction: The intermediate is then reacted with N,N-diethylethan-1-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-2,3-dione.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The ethylamine chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole-2,3-dione
Reduction: Corresponding amine derivatives
Substitution: Various substituted ethylamine derivatives
Scientific Research Applications
2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine has several scientific research applications:
Organic Electronics: Used as a charge-transporting material in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its high charge carrier mobility and photochemical stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: Utilized in the synthesis of conducting polymers and other advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can act as a charge transporter in electronic devices, facilitating the movement of electrons or holes.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Similar in structure but contains an acrylate group instead of an ethylamine chain.
N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-diethylamine hydrochloride: Contains a carbazole moiety linked to an oxoethyl group instead of an ethylamine chain.
Uniqueness
2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine is unique due to its specific combination of a carbazole moiety and an ethylamine chain, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
61822-12-6 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(9H-carbazol-2-yloxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)11-12-21-14-9-10-16-15-7-5-6-8-17(15)19-18(16)13-14/h5-10,13,19H,3-4,11-12H2,1-2H3 |
InChI Key |
VTONAGFTROWAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


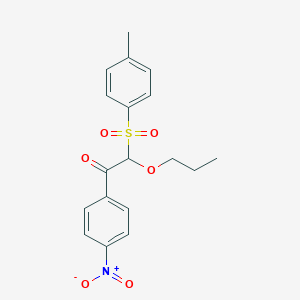
![Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane](/img/structure/B14554705.png)
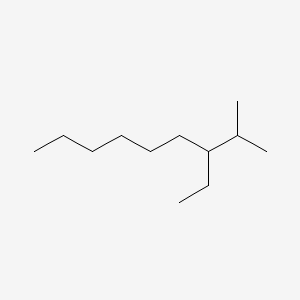
![N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline](/img/structure/B14554716.png)
